4-Acetylpiperazine-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
274686-11-2 |
|---|---|
Molecular Formula |
C6H11ClN2O3S |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
4-acetylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClN2O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3 |
InChI Key |
MHQMLZCIVMCUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Pathways of 4 Acetylpiperazine 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution is the most characteristic reaction of sulfonyl chlorides. The reaction proceeds at the electron-deficient sulfur center, which is bonded to two electronegative oxygen atoms and a good leaving group, the chloride ion.
The formation of a sulfonamide bond is a cornerstone reaction of sulfonyl chlorides. When 4-Acetylpiperazine-1-sulfonyl chloride reacts with a primary or secondary amine, a corresponding N-substituted sulfonamide is formed. The reaction generally proceeds through a nucleophilic addition-elimination mechanism.
The mechanism can be detailed in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate. In this intermediate, the sulfur atom is pentacoordinate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group. The departure of the chloride ion is facilitated by its ability to exist as a stable anion.
Deprotonation: In the final step, a base, which can be another molecule of the amine reactant or an added non-nucleophilic base (like pyridine (B92270) or triethylamine), removes a proton from the nitrogen atom. This step neutralizes the positive charge on the nitrogen and yields the final sulfonamide product along with a protonated base.
The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The rate and success of the nucleophilic substitution reaction at the sulfonyl center of this compound depend significantly on the nature of the nucleophile. The general order of reactivity for common nucleophiles is influenced by factors such as basicity, polarizability, and steric hindrance.
| Nucleophile Class | General Reactivity Trend | Influencing Factors |
| Amines (R-NH₂) | Primary > Secondary >> Tertiary | Primary and secondary amines are excellent nucleophiles for this reaction. The reactivity decreases with increasing steric bulk around the nitrogen atom. Tertiary amines do not form stable sulfonamides as they lack a proton to be removed in the final step. |
| Alcohols (R-OH) | Alkoxides > Alcohols | Alcohols are generally less reactive nucleophiles than amines. The reaction to form sulfonate esters often requires a base (like pyridine) to deprotonate the alcohol, forming a more potent alkoxide nucleophile. |
| Thiols (R-SH) | Thiolates > Thiols | Thiols are typically more nucleophilic than alcohols of similar substitution patterns due to the higher polarizability of sulfur. The reaction to form thiosulfonates is often carried out in the presence of a base to generate the more reactive thiolate anion. |
Exploration of Alternative Reaction Pathways
While nucleophilic substitution is the dominant pathway, sulfonyl chlorides can, under specific conditions, participate in other types of reactions.
Radical Reactions: In the presence of radical initiators (e.g., AIBN) or upon photolysis, the S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). These reactive intermediates can then participate in various radical-mediated transformations, such as the addition to alkenes or alkynes. For this compound, this could potentially lead to the formation of adducts with unsaturated compounds.
Ionic Reactions (Friedel-Crafts type): In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), sulfonyl chlorides can act as electrophiles in Friedel-Crafts-type reactions with aromatic compounds. This would result in the formation of a sulfone. The reaction proceeds via the formation of a sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid, which then undergoes electrophilic aromatic substitution.
Intramolecular Reactivity and Cyclization Modes
The structure of this compound itself does not possess functionalities that would readily lead to simple intramolecular cyclization. However, derivatives of this compound, where a nucleophilic group is introduced elsewhere in the molecule, could undergo intramolecular reactions. For instance, if a hydroxyl or amino group were present on a side chain attached to the piperazine (B1678402) ring, an intramolecular nucleophilic attack on the sulfonyl chloride center could lead to the formation of a cyclic sulfonamide or sulfonate ester, respectively. The feasibility of such cyclizations would be governed by the length and flexibility of the linking chain, in accordance with Baldwin's rules for ring closure.
Stereochemical Aspects of Reactions Involving the Piperazine Ring
The parent this compound is an achiral molecule. The piperazine ring exists in a chair conformation, and the acetyl and sulfonyl chloride substituents will occupy equatorial positions to minimize steric strain.
If a chiral center is introduced into the piperazine ring, for example, by using a substituted piperazine as a starting material, the stereochemistry of subsequent reactions at the sulfonyl center would generally not affect the existing stereocenter on the ring. The reaction at the sulfur atom is distant from the chiral carbons of the piperazine ring.
Applications in Advanced Organic Synthesis and Chemical Derivatization
Construction of Diverse Sulfonamide and Sulfonyl-Containing Architectures
The primary reactivity of 4-acetylpiperazine-1-sulfonyl chloride lies in its sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonic acid esters, respectively. wikipedia.org This reactivity is the cornerstone of its application in constructing a wide array of molecular structures.
Synthesis of Novel N-Sulfonylpiperazine Derivatives
A principal application of this compound is in the synthesis of N-sulfonylpiperazine derivatives. These motifs are prevalent in many biologically active compounds. The reaction typically involves the coupling of the sulfonyl chloride with a primary or secondary amine, leading to the formation of a sulfonamide bond. This straightforward reaction provides a modular approach to a diverse library of compounds with potential therapeutic applications. For instance, novel sulfonamide derivatives of trimetazidine (B612337) have been synthesized by reacting the corresponding sulfonyl chloride with the piperazine-containing drug. mdpi.com
The synthesis of imidazo[2,1-b]thiazole-based sulfonyl piperazines as carbonic anhydrase II inhibitors further highlights the utility of this chemical scaffold. nih.gov In these syntheses, various substituted sulfonyl chlorides are reacted with a piperazine (B1678402) moiety to generate a library of potential inhibitors. nih.gov Similarly, novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have been developed as potential antiproliferative agents. researchgate.net
The following table provides examples of N-sulfonylpiperazine derivatives synthesized using sulfonyl chlorides and their potential applications.
| Derivative Class | Starting Materials | Application/Activity |
| Imidazo[2,1-b]thiazole based sulfonyl piperazines | Substituted sulfonyl chlorides, piperazine derivatives | Carbonic Anhydrase II Inhibitors nih.gov |
| 4-Substituted phenylsulfonyl piperazines with tetrazole moiety | Substituted phenylsulfonyl chlorides, piperazine, 2-bromo-1-(piperazin-1-yl)ethanone | Antiproliferative agents researchgate.net |
| Arylalkyl/arylalkylsulfonyl piperazine derivatives | Arylalkyl/arylalkylsulfonyl chlorides, piperazine | Sigma receptor ligands nih.gov |
| Sulfonylpiperazine analogs | p-Fluorobenzenesulfonyl chloride, piperazine | Negative allosteric modulators of neuronal nicotinic receptors nih.gov |
Integration into Complex Heterocyclic Systems (e.g., thiazinanes, ureas)
Beyond simple sulfonamide formation, this compound and related sulfonyl chlorides serve as key building blocks for more complex heterocyclic systems.
Thiazinanes: The synthesis of 1,2-thiazinane-1,1-dioxide derivatives can be achieved through the reaction of amino-halides or amino-alcohols with sulfonyl chlorides like phenylmethanesulfonyl chloride. nih.gov This reaction sequence leads to the formation of the sultam ring, a core component of thiazinanes. nih.gov In a multi-step synthesis, N-acetylpiperazine has been incorporated into a 1,2-thiazinane-1,1-dioxide structure via a Buchwald–Hartwig amination reaction. nih.gov
Ureas: Sulfonyl ureas, a class of compounds with significant medicinal importance, can be synthesized from sulfonyl chlorides. rsc.orgnih.gov The general strategy involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide, which can then be further reacted to generate the urea (B33335) functionality. nih.gov For example, a palladium-catalyzed carbonylative generation of sulfonyl isocyanates from sulfonyl azides, followed by reaction with amides, can produce acyl sulfonyl ureas. nih.gov
The versatility of sulfonyl chlorides in constructing these heterocyclic systems is a testament to their importance in synthetic organic chemistry.
Role as a Reagent for Chemical Derivatization in Research
The reactivity of the sulfonyl chloride group makes it a valuable tool for chemical derivatization in various research contexts.
Use in Analytical Chemistry for Functional Group Tagging (general sulfonyl halides)
In analytical chemistry, sulfonyl halides are employed as derivatizing agents to "tag" specific functional groups, particularly amines and phenols. wikipedia.org This tagging process alters the physicochemical properties of the analyte, often enhancing its detectability by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. The robust nature of the resulting sulfonamide or sulfonate ester bond ensures the stability of the derivatized analyte throughout the analytical process. While the direct use of this compound for this purpose is not extensively documented in the provided context, the general principle of using sulfonyl halides for functional group tagging is a well-established analytical strategy. wikipedia.org
Modulating Molecular Structure for Structure-Reactivity Relationship Studies
In medicinal chemistry and drug discovery, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is crucial. This compound and its analogs serve as valuable reagents in SAR studies. By systematically reacting a series of amines with the sulfonyl chloride, researchers can generate a library of sulfonamide derivatives with controlled structural variations. nih.gov These variations allow for the systematic probing of how different substituents on the piperazine or the aromatic ring influence the compound's interaction with a biological target.
For instance, SAR studies on sulfonylpiperazine analogs as negative allosteric modulators of human neuronal nicotinic receptors have utilized various arylsulfonyl chlorides to synthesize a range of analogs for biological evaluation. nih.gov This approach helps to identify the key chemical features responsible for potency and selectivity. nih.gov
Solid-Phase Organic Synthesis Utilizing this compound or its Precursors
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. The principles of solid-phase synthesis can be applied to reactions involving sulfonyl chlorides. In a typical solid-phase synthesis, one of the reactants is covalently attached to a solid support (resin). uci.eduscielo.org.mxunits.it
While direct examples of using this compound on a solid phase are not detailed in the provided search results, the synthesis of related structures on solid supports has been described. For example, the solid-phase synthesis of anagrelide (B1667380) sulfonyl analogues utilizes 2-nitrobenzenesulfonyl chlorides as key building blocks. nih.gov In this process, Fmoc-α-amino acids are immobilized on a resin and subsequently converted to the corresponding 2-nitrobenzenesulfonamides. nih.gov This demonstrates the feasibility of incorporating the sulfonamide functionality in a solid-phase synthesis workflow. The acetyl group on the piperazine ring of this compound could potentially be used as a handle for attachment to a solid support, or the sulfonyl chloride itself could be reacted with a resin-bound amine.
The following table summarizes the key applications of this compound and related sulfonyl chlorides discussed in this article.
| Application Area | Specific Use | Key Reaction Type |
| Organic Synthesis | Synthesis of N-sulfonylpiperazine derivatives | Nucleophilic substitution (sulfonamide formation) |
| Integration into heterocyclic systems (thiazinanes, ureas) | Cyclization, multi-step synthesis | |
| Chemical Derivatization | Analytical functional group tagging | Nucleophilic substitution (sulfonamide/sulfonate ester formation) |
| Structure-reactivity relationship studies | Library synthesis of analogs | |
| Solid-Phase Synthesis | Building block for library generation | Immobilization on solid support followed by reaction |
Computational and Theoretical Investigations of 4 Acetylpiperazine 1 Sulfonyl Chloride
Electronic Structure Analysis and Prediction of Reactive Sites
The electronic structure of a molecule dictates its intrinsic reactivity. By calculating the distribution of electrons and the energies of molecular orbitals, one can predict how the molecule will interact with other reagents. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, providing a balance between computational cost and accuracy.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. For 4-Acetylpiperazine-1-sulfonyl chloride, the LUMO is expected to be localized predominantly on the sulfonyl chloride group (-SO₂Cl). The sulfur atom, bonded to three highly electronegative atoms (two oxygens and one chlorine), is highly electron-deficient and thus serves as the primary electrophilic site. The S-Cl bond is the weakest in this functional group, making it the focal point for nucleophilic attack.
Conversely, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen and oxygen atoms. An electrostatic potential (ESP) map would visually confirm these predictions, showing negative potential (red/yellow) around the oxygen atoms of the sulfonyl and acetyl groups, as well as the piperazine (B1678402) nitrogens, indicating these are the primary sites for interaction with electrophiles or protons. The area around the sulfur atom would exhibit a strong positive potential (blue), highlighting its electrophilicity.
Table 5.1.1: Hypothetical Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital for electron acceptance. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 4.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| Partial Charge on S | +0.85 | Confirms the high electrophilicity of the sulfur atom in the sulfonyl chloride group. |
| Partial Charge on Cl | -0.20 | Indicates the chlorine atom is a good leaving group upon nucleophilic attack at the sulfur. |
Note: These values are illustrative and represent typical results from a DFT calculation.
Conformational Preferences and Dynamics of the 4-Acetylpiperazine Moiety
The three-dimensional shape and flexibility of a molecule are crucial for its interactions and reactivity. The this compound molecule has several sources of conformational complexity, primarily related to the piperazine ring and the rotation around the N-acetyl bond.
The piperazine ring, like cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov In this conformation, substituents on the nitrogen atoms can be in either axial or equatorial positions. For the bulky sulfonyl chloride group, the equatorial position is generally favored to reduce steric hindrance with the rest of the ring.
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, typically in a simulated solvent environment. nih.govresearchgate.net These simulations would reveal the preferred conformations, the energy barriers for ring inversion and amide bond rotation, and how solvent molecules interact with different parts of the structure.
Table 5.2.1: Hypothetical Relative Energies of Key Conformers
| Conformer Description | Hypothetical Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair (Equatorial -SO₂Cl), Amide Rotamer A | 0.00 | 75.0 |
| Chair (Axial -SO₂Cl), Amide Rotamer A | +2.5 | 1.5 |
| Chair (Equatorial -SO₂Cl), Amide Rotamer B | +1.1 | 23.5 |
| Twist-Boat (Equatorial -SO₂Cl), Amide Rotamer A | +5.5 | <0.1 |
Note: Data is hypothetical, illustrating the expected energetic preference for the equatorial chair conformation.
Transition State Modeling for Key Chemical Transformations
A primary reaction of sulfonyl chlorides is their conversion to sulfonamides via reaction with primary or secondary amines. nih.govrsc.org Computational modeling can elucidate the mechanism of this transformation by identifying and characterizing the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) and, consequently, the reaction rate.
For the reaction of this compound with a nucleophile like ammonia (B1221849) (NH₃), the mechanism is expected to be a nucleophilic substitution at the sulfur atom. The reaction would proceed via a single transition state. In this TS, the nitrogen atom of the ammonia is forming a new bond to the sulfur atom, while the S-Cl bond is simultaneously breaking. The geometry around the sulfur atom would be distorted, likely adopting a trigonal bipyramidal-like structure.
Calculating the vibrational frequencies of the optimized TS structure is crucial. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the N-S bond formation and S-Cl bond cleavage. The energy difference between the reactants and the transition state provides the activation barrier for the reaction.
Table 5.3.1: Hypothetical Reaction Energy Profile for Sulfonamide Formation
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + NH₃ | 0.0 |
| Transition State | [H₃N---SO₂(PipAc)---Cl]‡ | +15.2 |
| Products | 4-Acetylpiperazine-1-sulfonamide + HCl | -25.0 |
Note: The energy values are illustrative for a typical sulfonamide formation reaction.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. These models are valuable for predicting the reactivity of new compounds without the need for experimental measurement.
A hypothetical QSRR study could be performed on a series of 1-sulfonyl chloride-4-substituted piperazine derivatives to understand how the electronic and steric properties of the substituent at the N4 position influence the reactivity of the sulfonyl chloride group. The reactivity could be quantified by the rate constant (k) for a standard reaction, such as hydrolysis or aminolysis.
Molecular descriptors for each compound in the series would be calculated. These can include electronic descriptors (e.g., Hammett constants (σ) for the substituent, calculated partial atomic charges), steric descriptors (e.g., Taft steric parameters (Es)), and quantum chemical descriptors (e.g., HOMO/LUMO energies). A mathematical model, often using multiple linear regression, is then developed to relate these descriptors to the observed reactivity (typically expressed as log(k)).
For example, a QSRR equation might take the form: log(k) = c₀ + c₁σ + c₂Es
A positive coefficient for the Hammett constant (c₁) would imply that electron-withdrawing groups at the N4 position increase the reactivity of the sulfonyl chloride, likely by increasing the electrophilicity of the sulfur atom.
Table 5.4.1: Hypothetical Data for a QSRR Study of 4-Substituted-Piperazine-1-sulfonyl chlorides
| Compound | N4-Substituent (R) | Hammett Constant (σₚ) | Observed log(k) |
| 1 | -COCH₃ (Acetyl) | +0.50 | -3.5 |
| 2 | -H | 0.00 | -4.2 |
| 3 | -CH₃ (Methyl) | -0.17 | -4.5 |
| 4 | -C(O)Ph (Benzoyl) | +0.45 | -3.6 |
| 5 | -SO₂Ph (Benzenesulfonyl) | +0.70 | -3.1 |
Note: This table presents hypothetical data to illustrate the QSRR concept. The acetyl group in the target compound is electron-withdrawing, suggesting it would enhance the reactivity of the sulfonyl chloride compared to an unsubstituted or alkyl-substituted piperazine.
Advanced Analytical Methodologies for Research on 4 Acetylpiperazine 1 Sulfonyl Chloride
Application of Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., 2D NMR, HRMS for detailed mechanistic insights)
Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of 4-Acetylpiperazine-1-sulfonyl chloride and for monitoring its chemical transformations. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) provide deep insights into molecular connectivity and elemental composition.
2D NMR Spectroscopy allows for the mapping of correlations between different nuclei within the molecule, which is crucial for assigning specific signals to the protons and carbons of the acetyl and piperazine (B1678402) sulfonyl chloride moieties.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, this would confirm the connectivity of the methylene (B1212753) (-CH2-) groups within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), enabling the definitive assignment of each carbon atom in the structure by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the acetyl group and the piperazine ring, and the sulfonyl chloride group to the nitrogen atom of the ring.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent compound and any reaction intermediates or products. mdpi.com In reaction monitoring, HRMS can be used to identify transient species or low-level byproducts, offering detailed mechanistic insights into the chemical processes involving this compound.
Interactive Table 1: Hypothetical 2D NMR Correlations for this compound
This table illustrates the expected correlations for structural elucidation.
| ¹H Signal (ppm) | Correlated ¹H (COSY) | Correlated ¹³C (HSQC) | Correlated ¹³C (HMBC) |
|---|---|---|---|
| ~2.1 (s, 3H) | - | ~21.0 (CH₃) | ~169.0 (C=O) |
| ~3.5 (t, 4H) | ~3.7 (t, 4H) | ~45.0 (CH₂) | ~169.0 (C=O) |
Chromatographic Methods for Isolation, Purification, and Quantitative Analysis of Reaction Products (e.g., HPLC-UV/MS, SFC for enantiomeric/diastereomeric separation)
Chromatographic techniques are fundamental for separating this compound from starting materials, reagents, and byproducts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a powerful tool for both qualitative and quantitative analysis.
Isolation and Purification: Preparative HPLC can be used to isolate pure fractions of reaction products for further study. mdpi.com
Quantitative Analysis: An HPLC-UV system allows for the accurate determination of the concentration of the target compound. mdpi.com Since the piperazine moiety itself does not have a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) may be employed to enhance UV detection for trace analysis. researchgate.net The method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net
Identity Confirmation: Coupling HPLC with a mass spectrometer (HPLC-MS) confirms the identity of each peak in the chromatogram by providing its mass-to-charge ratio, ensuring that the quantified peak corresponds to the correct compound. mdpi.comnih.gov
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC is particularly advantageous for the separation of chiral compounds (enantiomers or diastereomers), which would be relevant for reactions involving derivatives of this compound that contain stereocenters.
Interactive Table 2: Typical HPLC Method Parameters for Analysis
This table outlines a representative set of conditions for the chromatographic analysis of piperazine-containing compounds.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% acid (e.g., formic or phosphoric acid) mdpi.comresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 228 nm mdpi.com / Mass Spectrometry (ESI source) |
| Column Temperature | 30 °C researchgate.net |
| Injection Volume | 10 - 20 µL |
X-ray Crystallography for Precise Molecular Geometry Determination of Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure and absolute configuration of a molecule at atomic resolution. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides critical insights into the expected molecular geometry.
For instance, the crystal structure of 4-(Methylsulfonyl)piperazin-1-ium chloride, a similar compound, has been determined. nih.govresearchgate.net The analysis revealed that the piperazinium ring adopts a stable chair conformation. nih.govresearchgate.net The N-S bond was found to be in an equatorial orientation. nih.govresearchgate.net Such studies provide unambiguous and highly accurate data on bond lengths, bond angles, and torsional angles, which are essential for computational modeling and structure-activity relationship (SAR) studies. mdpi.com The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net This level of structural detail is unattainable through other analytical techniques.
Interactive Table 3: Crystal Data for a Related Derivative, 4-(Methylsulfonyl)piperazin-1-ium chloride
This data provides an example of the precise geometric information obtained from X-ray crystallography. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₃N₂O₂S⁺·Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2/m |
| a (Å) | 6.0231 |
| b (Å) | 9.1097 |
| c (Å) | 7.9852 |
| β (°) | 100.700 |
| Volume (ų) | 430.52 |
| Z (Molecules/unit cell) | 2 |
Future Directions and Emerging Research Areas
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of sulfonyl chlorides often involves reagents and conditions that are misaligned with the principles of green chemistry. The pursuit of sustainability in chemical manufacturing is steering research towards more environmentally benign methods for the synthesis of 4-acetylpiperazine-1-sulfonyl chloride and related sulfonamides.
One promising direction is the adoption of flow chemistry . Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.commdpi.comresearchgate.net The synthesis of medicinally relevant piperazine (B1678402) derivatives has been successfully demonstrated using continuous-flow reductions for C-N bond formation. mdpi.com This approach could be adapted for the synthesis of this compound, potentially leading to higher yields and purity while minimizing waste.
Another key area of development is the use of greener reagents and solvents. Research into the synthesis of sulfonamides under aqueous conditions, thereby avoiding volatile organic solvents, represents a significant step forward. researchgate.netsci-hub.se The use of potassium carbonate in polyethylene (B3416737) glycol (PEG-400) has also been reported as an eco-friendly system for sulfonamide synthesis. sci-hub.se Furthermore, solvent-free reaction conditions at room temperature are being explored for the synthesis of N-alkyl and N-arylsulfonamides. sci-hub.se
Photoredox catalysis is also emerging as a powerful tool for greener chemical transformations. mdpi.com This methodology can facilitate the synthesis of piperazines using organic photocatalysts, offering a more sustainable alternative to transition-metal catalysts. mdpi.com The application of these principles to the synthesis of this compound could significantly reduce its environmental footprint.
Exploration of Novel Catalytic Systems for its Reactions
The reactivity of the sulfonyl chloride group in this compound makes it a valuable synthon for the construction of more complex molecules. The development of novel catalytic systems is set to expand the synthetic utility of this compound, particularly in the formation of carbon-nitrogen (C-N) bonds, which are crucial in many pharmaceuticals.
Recent advances in catalysis have introduced new methods for efficient C-N bond formation that could be applied to reactions involving this compound. virginia.edu Organocatalysis, for instance, offers a metal-free approach to C-H amination, providing unique advantages and selectivity. virginia.edu Furthermore, TiO2-based nanomaterials have been utilized as environmentally benign and powerful photocatalysts for the construction of C-N bonds under mild conditions. frontiersin.org These photocatalytic systems can activate inert C-H, C-C, and C-X bonds, opening up new possibilities for the functionalization of molecules using sulfonylpiperazine scaffolds. frontiersin.org
Transition-metal catalysis continues to be a dominant force in synthetic chemistry, with ongoing research focused on developing more efficient and selective catalysts. pageplace.de Strategies such as the Buchwald-Hartwig amination and Ullmann-type coupling are well-established for the synthesis of N-arylpiperazines and could be further optimized for reactions involving sulfonylpiperazine derivatives. mdpi.com The development of novel catalysts, including those based on polymeric carbon nitride supporting dual copper ions, promises higher efficiency and a lower carbon footprint for cross-coupling reactions. researchgate.net
Chemoenzymatic Transformations Involving the Compound
The integration of biological catalysts, or enzymes, into synthetic organic chemistry is a rapidly growing field that offers unparalleled selectivity and milder reaction conditions. Chemoenzymatic approaches involving this compound and its derivatives could lead to the development of highly efficient and stereoselective synthetic routes.
Lipases , in particular, have demonstrated significant potential in the regioselective acylation and deacylation of various molecules, including glucose derivatives and flavonoids. researchgate.netnih.govnih.gov This regioselectivity could be harnessed for the selective modification of the piperazine ring or other functional groups in derivatives of this compound. rsc.orgmdpi.com For instance, lipase (B570770) B from Candida antarctica (CAL-B) is widely used for the transesterification of flavonoids in non-aqueous conditions, showcasing high regioselectivity. nih.gov Lipase-catalyzed N-acylation of amino alcohols has also been explored, with studies suggesting that the selectivity is influenced by the enzyme's active site structure. pageplace.de
The application of biocatalysis in the synthesis of amine-containing pharmaceuticals is a testament to its potential for creating safer and more efficient manufacturing processes. mdpi.com Enzymes such as transaminases are used for the preparation of complex pharmaceutical intermediates. mdpi.com Future research could focus on identifying or engineering enzymes capable of directly catalyzing the sulfonylation of the piperazine nitrogen or the acylation of the acetyl group in this compound, offering a highly specific and environmentally friendly synthetic route. Continuous flow biocatalysis is another emerging area, combining the advantages of flow chemistry with the selectivity of enzymes, which could be applied to the synthesis of derivatives of this compound. mdpi.com
Design and Synthesis of Advanced Materials Incorporating the Sulfonylpiperazine Scaffold
The unique structural features of the sulfonylpiperazine moiety, including its rigidity and potential for hydrogen bonding, make it an attractive building block for the design and synthesis of advanced functional materials.
Polymers containing the sulfonylpiperazine scaffold are a promising area of research. Sulfur-containing polymers are known for their excellent optical properties, degradability, and adhesive capabilities. rsc.org By incorporating the 4-acetylpiperazine-1-sulfonyl group as a monomer or a functional pendant group, it may be possible to create polymers with tailored properties for specific applications. For example, piperazine-based polymers have been investigated for their stimuli-responsive behavior and potential use in biomedical science and as chemical sensors. researchgate.net
The synthesis of functional polymers through techniques like interfacial polycondensation can be used to incorporate s-triazine rings and other heterocyclic structures into the main polymer chain, imparting desirable properties such as thermal stability and solubility. researchgate.net A similar approach could be used to create polymers with sulfonylpiperazine units. Furthermore, the development of functional organosilicon monomers and polymers using click chemistry offers a versatile platform for creating a wide range of materials. rsc.org
In the realm of biomedical applications , sulfobetaine-based zwitterionic materials have shown promise in mitigating surface fouling on biomedical devices. researchgate.net The sulfonylpiperazine scaffold could potentially be modified to create novel zwitterionic structures for such applications. Additionally, the inherent bioactivity of many piperazine derivatives suggests that polymers incorporating this scaffold could have applications in drug delivery, tissue engineering, and as antimicrobial materials. hilarispublisher.comnih.govsemanticscholar.orgmdpi.com For instance, polyphosphazenes, which are known for their structural flexibility and biodegradability, are being explored for various biomedical uses and could potentially be functionalized with sulfonylpiperazine groups. nih.gov
Q & A
[Basic] What are the standard laboratory safety protocols for handling 4-Acetylpiperazine-1-sulfonyl chloride?
This compound requires stringent safety measures due to its reactive sulfonyl chloride group. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Engineering Controls: Perform reactions in a fume hood to avoid inhalation of toxic fumes .
- First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical attention for ingestion .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .
[Basic] What synthetic routes are commonly employed for the preparation of this compound?
The compound is typically synthesized via sulfonylation of 4-acetylpiperazine. A representative method involves:
Reagents: React 4-acetylpiperazine with sulfonyl chloride derivatives (e.g., chlorosulfonic acid) in anhydrous dichloromethane .
Conditions: Use a base like triethylamine (Et₃N) to neutralize HCl byproducts. Stir at 0–5°C to control exothermic reactions .
Purification: Isolate the product via vacuum filtration and recrystallize from ethyl acetate/hexane .
[Advanced] How can researchers optimize the yield of this compound during synthesis?
Optimization strategies include:
- Stoichiometry: Use a 1.2:1 molar ratio of sulfonylating agent to 4-acetylpiperazine to ensure complete reaction .
- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity while minimizing side reactions .
- Temperature Control: Maintain sub-10°C conditions to suppress hydrolysis of the sulfonyl chloride group .
- Continuous Flow Reactors: Improve reproducibility and yield scalability compared to batch methods .
[Basic] What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm acetyl and sulfonyl group positions .
- Infrared Spectroscopy (IR): Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) .
- Melting Point: Compare observed mp (e.g., 232–234°C for analogous piperazine derivatives) to literature values .
- HPLC: Purity assessment using a C18 column and UV detection at 254 nm .
[Advanced] How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) across studies?
- Purity Verification: Use HPLC or elemental analysis to rule out impurities .
- Standardized Methods: Replicate measurements under controlled humidity/temperature .
- Comparative Studies: Cross-reference with structurally similar compounds (e.g., 1-(4-Methoxyphenyl)piperazine, mp 42–47°C ).
[Basic] What are the recommended storage conditions to ensure the stability of this compound?
- Short-Term: Store in a desiccator at room temperature with silica gel to prevent hydrolysis .
- Long-Term: Keep under argon at –20°C in amber glass vials to avoid photodegradation .
- Incompatibilities: Separate from bases, oxidizers, and moisture .
[Advanced] What strategies mitigate by-product formation during the sulfonylation step?
- Slow Reagent Addition: Gradual introduction of sulfonyl chloride reduces localized overheating .
- By-Product Trapping: Use scavengers like molecular sieves to absorb HCl .
- Reaction Monitoring: Employ TLC or in-situ IR to track progress and terminate reactions at optimal conversion .
[Basic] What first-aid measures are critical for accidental exposure?
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Dermal Contact: Wash with soap/water; apply emollients for irritation .
- Ocular Exposure: Rinse with saline for 15+ minutes; consult an ophthalmologist .
[Advanced] How does solvent choice influence reaction kinetics and purity?
- Polar Aprotic Solvents (e.g., DCM): Stabilize intermediates, accelerate sulfonylation, and reduce side reactions .
- Protic Solvents (e.g., MeOH): Risk hydrolysis of sulfonyl chloride; avoid except for controlled quenching .
[Basic] What are the known incompatibilities of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
